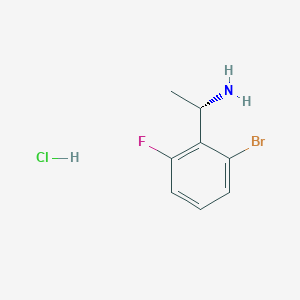
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with an appropriate amine precursor to introduce the ethan-1-amine group. This step often involves the use of reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by amine introduction using automated reactors and continuous flow systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
(S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(S)-1-(2-Bromo-6-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Propriétés
Formule moléculaire |
C8H10BrClFN |
|---|---|
Poids moléculaire |
254.53 g/mol |
Nom IUPAC |
(1S)-1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Clé InChI |
GBUWAJMKVUUDDG-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canonique |
CC(C1=C(C=CC=C1Br)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


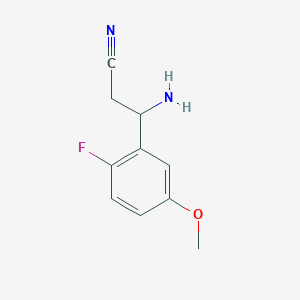
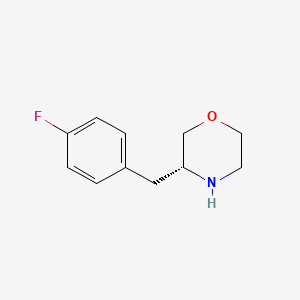
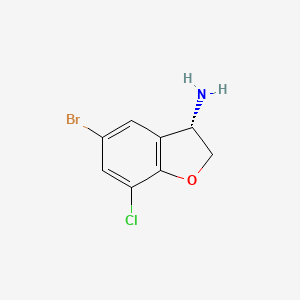
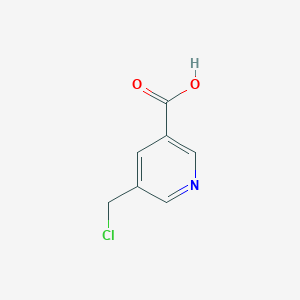

![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)
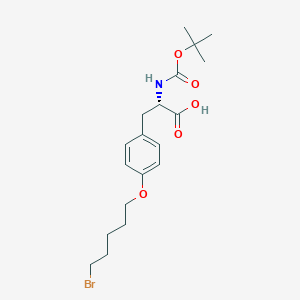

![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
![4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
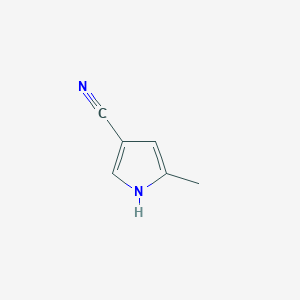
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
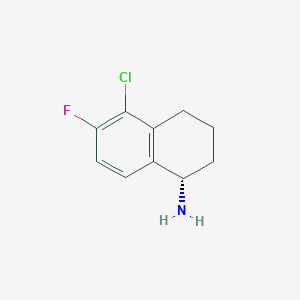
![10-Bromo-2-iodo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B15235082.png)
